Carbanilic acid, N-nitroso-, isopropyl ester
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Overview
Description
Carbanilic acid, N-nitroso-, isopropyl ester is an organic compound with the molecular formula C10H12N2O3 It is a derivative of carbanilic acid, where the hydrogen atom of the carboxyl group is replaced by an isopropyl group, and the nitrogen atom is nitrosated
Preparation Methods
Synthetic Routes and Reaction Conditions: Carbanilic acid, N-nitroso-, isopropyl ester can be synthesized through the esterification of carbanilic acid with isopropyl alcohol in the presence of a mineral acid catalyst. The reaction involves the formation of an ester bond between the carboxyl group of carbanilic acid and the hydroxyl group of isopropyl alcohol .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts such as sulfuric acid or hydrochloric acid can enhance the reaction rate and yield .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of nitroso derivatives.
Reduction: Reduction of the nitroso group can yield amine derivatives.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the isopropyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like ammonia or primary amines can be used under basic conditions.
Major Products Formed:
Oxidation: Nitroso derivatives.
Reduction: Amine derivatives.
Substitution: Substituted esters with different alkyl or aryl groups.
Scientific Research Applications
Carbanilic acid, N-nitroso-, isopropyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: It is used in the production of specialty chemicals and intermediates for various industrial processes
Mechanism of Action
The mechanism of action of carbanilic acid, N-nitroso-, isopropyl ester involves the interaction of its functional groups with molecular targets. The nitroso group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The ester group can undergo hydrolysis, releasing carbanilic acid and isopropyl alcohol, which can further participate in biochemical pathways .
Comparison with Similar Compounds
Carbanilic acid, N-methyl, isopropyl ester: Similar structure but with a methyl group instead of a nitroso group.
m-Nitro carbanilic acid, n-propyl ester: Contains a nitro group instead of a nitroso group and a propyl ester instead of an isopropyl ester.
Uniqueness: Carbanilic acid, N-nitroso-, isopropyl ester is unique due to the presence of the nitroso group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for specific applications in research and industry.
Properties
CAS No. |
101418-02-4 |
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Molecular Formula |
C10H12N2O3 |
Molecular Weight |
208.21 g/mol |
IUPAC Name |
propan-2-yl N-nitroso-N-phenylcarbamate |
InChI |
InChI=1S/C10H12N2O3/c1-8(2)15-10(13)12(11-14)9-6-4-3-5-7-9/h3-8H,1-2H3 |
InChI Key |
FKVJMYXFKFIVLA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)N(C1=CC=CC=C1)N=O |
Origin of Product |
United States |
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